molecular formula C8H9N5 B3237291 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline CAS No. 138564-10-0

3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline

Cat. No.: B3237291
CAS No.: 138564-10-0
M. Wt: 175.19 g/mol
InChI Key: SUZKMPLUUBZTSJ-UHFFFAOYSA-N
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Description

3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline is an organic compound that features a tetrazole ring attached to a benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline typically involves the reaction of aniline derivatives with tetrazole precursorsThis reaction is often carried out under acidic conditions using catalysts such as zinc chloride or other Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline is unique due to its combination of the tetrazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(2H-tetrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZKMPLUUBZTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138564-10-0
Record name 3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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